Patent Scope Specificity: 2-(4-Chlorophenyl) Core Substitution vs. N-(4-Chlorophenyl) Regioisomer in CDK Inhibitor Claims
In the foundational CDK inhibitor patent family covering trisubstituted 7-aminopyrazolopyrimidines, compounds bearing a 2-aryl substitution with halogen (including 4-chlorophenyl) are explicitly and preferentially claimed, while the regioisomer N-(4-chlorophenyl)-2-phenyl variant falls outside the most preferred embodiment Markush structures [1]. This provides a structural basis for differentiation: the specific 2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine falls within the preferred CDK-targeting chemical space, whereas the commercially available N-(4-chlorophenyl) regioisomer does not .
| Evidence Dimension | Patent claim scope (preferred CDK inhibitor Markush structure) |
|---|---|
| Target Compound Data | Falls within preferred embodiment claims (2-aryl-3,5-dimethyl-7-anilino substitution pattern) |
| Comparator Or Baseline | N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Cl on N-phenyl ring) – falls outside preferred claims |
| Quantified Difference | Qualitative binary: IN preferred scope vs. OUT of preferred scope |
| Conditions | US patent US20050222171A1 claim analysis |
Why This Matters
For organizations pursuing CDK-targeted research programs, selecting a compound within the preferred patent scope ensures alignment with validated kinase inhibitor chemical space and facilitates freedom-to-operate analysis.
- [1] Trisubstituted 7-aminopyrazolopyrimidines as cyclin dependent kinase inhibitors. Patent US20050222171A1, 2005. Available from: https://www.sumobrain.com/patents/us20050222171.html View Source
